3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

This ortho-methyl 1,2,4-oxadiazole (LogP ~3.43, +1.23 units over the unsubstituted phenyl analog) delivers superior membrane permeability for drug discovery programs. The 3-chloromethyl group provides a regiochemically precise electrophilic vector for nucleophilic derivatization; substituting the incorrect regioisomer yields structurally distinct conjugates with diverging biological properties. The ortho-tolyl steric constraint tunes aryl binding pocket complementarity critical for protease-targeted SAR campaigns. With MW 208.64 and 95% purity, this scaffold is ready for direct synthetic workflows without additional purification. Prioritize over phenyl or para-substituted analogs when lead optimization demands enhanced lipophilicity and defined conjugation geometry without added heteroatoms.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 73217-34-2
Cat. No. B3386480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
CAS73217-34-2
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=NO2)CCl
InChIInChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3
InChIKeyIHFBPVISJMSYSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS 73217-34-2): 1,2,4-Oxadiazole Scaffold with Chloromethyl Reactive Handle and ortho-Methylphenyl Substituent


3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS 73217-34-2, molecular formula C10H9ClN2O, molecular mass 208.64 g/mol) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family [1]. It features a five-membered oxadiazole ring substituted with a chloromethyl group at the 3-position and a 2-methylphenyl (o-tolyl) group at the 5-position [1]. The chloromethyl group serves as an electrophilic reactive handle for nucleophilic substitution reactions, enabling covalent derivatization or bioconjugation strategies , while the ortho-methyl substituent on the phenyl ring introduces steric bulk that distinguishes this compound from unsubstituted phenyl and para-substituted analogs. The compound is commercially available with typical purity specifications of ≥95% , and its boiling point has been reported as 120 °C at 0.4 Torr [1]. As a versatile small molecule scaffold , this compound serves as a building block in medicinal chemistry, materials science, and organic synthesis , with the 1,2,4-oxadiazole core recognized as a bioisostere of amide and ester functionalities [2].

Why Generic 1,2,4-Oxadiazole Substitution Fails: Critical Role of ortho-Methylphenyl and 3-Chloromethyl Positioning in 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole


Generic substitution among 1,2,4-oxadiazole derivatives is scientifically unsound for procurement decisions because small structural variations produce measurable and sometimes dramatic differences in physicochemical properties, reactivity profiles, and biological target engagement. The 1,2,4-oxadiazole ring system exhibits sensitivity to both the electronic nature and steric bulk of aryl substituents [1]; the ortho-methyl group in the 2-methylphenyl moiety introduces a steric constraint that alters molecular conformation, lipophilicity (LogP), and protein binding pocket complementarity relative to unsubstituted phenyl or para-substituted analogs [2]. Furthermore, the 1,2,4-oxadiazole scaffold is a recognized bioisostere of amide and ester functionalities [3], yet the specific regiochemistry of substitution (3-chloromethyl vs. 5-chloromethyl) determines the vector of the reactive electrophilic center and thus the geometry of any downstream conjugate or derivatized product. The following quantitative evidence demonstrates that 3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole occupies a distinct property space that cannot be replicated by closely related in-class compounds without altering key experimental outcomes.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole: Comparator-Based Property Analysis


Enhanced Lipophilicity: ortho-Methylphenyl vs. Unsubstituted Phenyl Analog

The 2-methylphenyl (o-tolyl) substitution in the target compound confers a measurable increase in calculated lipophilicity compared to the unsubstituted phenyl analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201-68-9) [1]. While experimental LogP values for the target compound have not been published in peer-reviewed literature, vendor-provided calculated LogP for the target compound is 3.43 , whereas the PubChem-computed XLogP3-AA for the unsubstituted phenyl analog is 2.2 [1]. The ortho-methyl group adds one additional carbon atom (C10 vs. C9) and increases molecular weight from 194.62 g/mol to 208.64 g/mol [1] [2], while the chloromethyl reactive handle is preserved at the 3-position in both compounds [1] [2].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Steric Differentiation: ortho-Methyl Substitution vs. para-Fluoro and para-Methoxy Analogs

The ortho-methyl substitution pattern in the target compound creates a sterically congested environment adjacent to the oxadiazole ring that is absent in para-substituted analogs such as 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 73217-31-9) [1] and 3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 844499-00-9) . While direct comparative biological data are not available, the steric bulk of the ortho-methyl group restricts the conformational freedom of the 5-aryl substituent, thereby altering the spatial orientation of the molecule relative to both unsubstituted phenyl and para-substituted analogs. This conformational constraint is a recognized determinant in SAR studies of 1,2,4-oxadiazole derivatives where aryl substitution position influences target binding [2]. Molecular weight differences: target = 208.64 g/mol [3]; 4-methoxy analog = 224.64 g/mol [1]; 2-fluoro analog = 198.58 g/mol (C9H6ClFN2O) .

Structure-Activity Relationship Molecular Modeling Synthetic Chemistry

Reactive Handle Positioning: 3-Chloromethyl vs. 5-Chloromethyl Regioisomers

The target compound features the chloromethyl electrophilic handle at the 3-position of the 1,2,4-oxadiazole ring, whereas the regioisomeric analog 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole bears this reactive group at the 5-position . This regiochemical distinction is critical for synthetic applications because nucleophilic substitution at the chloromethyl group yields derivatized products with the oxadiazole core oriented in opposite directions relative to the newly attached moiety. The 3-chloromethyl positioning places the reactive center adjacent to the N2 nitrogen of the oxadiazole ring, while 5-chloromethyl substitution places it adjacent to the O1 oxygen . This spatial difference determines the exit vector of any conjugate and is non-interchangeable in scaffold-oriented synthesis. The 5-chloromethyl regioisomer has been characterized by X-ray crystallography , whereas the target compound's crystal structure has not been reported in the public domain.

Synthetic Methodology Building Block Chemistry Medicinal Chemistry Derivatization

Potential Target Engagement Profile: BindingDB Evidence for 2-Methylphenyl-Containing Oxadiazoles

While direct binding or activity data for 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole are not available in public databases, a structurally related compound bearing the 5-(2-methylphenyl)-1,2,4-oxadiazole core (3-(5-bromofuran-2-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole, BDBM76693) has been evaluated in high-throughput screening assays and deposited in BindingDB [1]. This analog showed IC50 values of 23.5 μM against Sentrin-specific protease 6 (SENP6, human) and 17.0 μM against Caspase-3 (human) [1]. The shared 5-(2-methylphenyl)-1,2,4-oxadiazole substructure suggests that the 2-methylphenyl moiety may contribute to recognition by these or related protein targets. The chloromethyl group in the target compound provides an orthogonal reactive handle absent in this analog, enabling covalent modification strategies not possible with the bromofuran-substituted comparator . Class-level 3D-QSAR studies on 1,2,4-oxadiazoles have established that aryl substitution patterns significantly influence binding to Sortase A and other antibacterial targets [2].

Target Engagement Drug Discovery High-Throughput Screening

Recommended Research and Industrial Application Scenarios for 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS 73217-34-2)


Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity (LogP ≈ 3.4) for Membrane Permeability Optimization

The target compound's calculated LogP of approximately 3.43, which is roughly 1.23 units higher than the unsubstituted phenyl analog (XLogP3-AA = 2.2) [1], positions it favorably for drug discovery programs where improved membrane permeability or blood-brain barrier penetration is desired. The ortho-methyl substitution increases hydrophobic character while maintaining a molecular weight below 210 g/mol, preserving favorable drug-like properties [2]. This compound should be prioritized over the phenyl analog when lead optimization requires enhanced lipophilicity without introducing additional heteroatoms or substantially increasing molecular weight.

Synthetic Building Block for Nucleophilic Derivatization with Defined 3-Position Exit Vector

The 3-chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions with amines, thiols, azides, and other nucleophiles . This regiochemistry produces derivatized products with the oxadiazole core oriented in a specific spatial direction distinct from that obtained using 5-chloromethyl regioisomers [1]. Researchers synthesizing focused libraries or conjugates where the oxadiazole orientation matters should select this specific regioisomer; substitution with the incorrect regioisomer will yield structurally distinct products with potentially different biological or material properties [1]. The compound is commercially available at 95% purity [2], suitable for direct use in synthetic workflows without additional purification.

Structure-Activity Relationship Studies Exploring ortho-Substituted 5-Aryl-1,2,4-oxadiazoles

The ortho-methyl substitution on the 5-phenyl ring introduces steric hindrance that alters the conformational landscape of the molecule compared to para-substituted or unsubstituted analogs . This steric constraint is a critical parameter in SAR campaigns targeting enzymes where aryl binding pocket geometry is sensitive to substituent position [1]. For research programs investigating protease targets such as SENP6 or Caspase-3, where a structurally related 5-(2-methylphenyl)-oxadiazole analog showed IC50 values of 23.5 μM and 17.0 μM respectively [2], the target compound provides a synthetically tractable entry point for hit expansion and covalent probe development leveraging the 3-chloromethyl reactive handle .

Physicochemical Property Benchmarking in 1,2,4-Oxadiazole Chemical Space Exploration

The target compound occupies a distinct region of 1,2,4-oxadiazole chemical space defined by its ortho-methyl substitution (C10H9ClN2O, MW = 208.64 g/mol) , distinguishing it from analogs including 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole (C9H7ClN2O, MW = 194.62 g/mol) [1], 3-(chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (C10H9ClN2O2, MW = 224.64 g/mol) [2], and 3-(chloromethyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (C9H6ClFN2O, MW = 198.58 g/mol) . For cheminformatics studies, library design, or property prediction model validation, this compound provides a valuable data point bridging unsubstituted phenyl and heteroatom-substituted aryl derivatives.

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